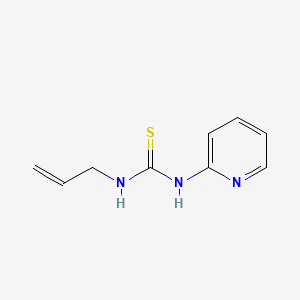

1-Allyl-3-(pyridin-2-yl)thiourea

Description

1-Allyl-3-(pyridin-2-yl)thiourea is a thiourea derivative characterized by an allyl group attached to the nitrogen atom at position 1 and a pyridin-2-yl moiety at position 3 of the thiourea core. Its molecular formula is C₉H₁₁N₃S, with a molecular weight of 193.27 g/mol. The compound's structure is defined by the SMILES notation C=CCNC(=S)NC1=CC=CC=N1 and the InChI key DYFDSHKKGBOHSZ-UHFFFAOYSA-N, reflecting its unique substitution pattern .

Propriétés

IUPAC Name |

1-prop-2-enyl-3-pyridin-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-2-6-11-9(13)12-8-5-3-4-7-10-8/h2-5,7H,1,6H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFDSHKKGBOHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236751 | |

| Record name | N-Allyl-N'-2-pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880-14-8 | |

| Record name | N-2-Propen-1-yl-N′-2-pyridinylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=880-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Allyl-N'-2-pyridylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 880-14-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Allyl-N'-2-pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Condensation of 2-Aminopyridine and Allyl Isothiocyanate

The most widely documented method involves the condensation of 2-aminopyridine with allyl isothiocyanate under mild conditions. This one-step nucleophilic addition-elimination reaction proceeds via the attack of the pyridine amino group on the electrophilic carbon of the isothiocyanate:

Alternative Pathways via Thiophosgene Intermediates

While less common, early approaches utilized thiophosgene to generate intermediate isothiocyanates in situ. However, this method is largely obsolete due to thiophosgene’s toxicity and handling challenges.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 25 | 8 | 78 |

| Tetrahydrofuran | 40 | 5 | 82 |

| Acetonitrile | 25 | 10 | 65 |

Data adapted from. Ethanol balances reactivity and safety, while THF accelerates the reaction at elevated temperatures.

Stoichiometric Considerations

A slight excess of allyl isothiocyanate (1.05–1.10 equiv) ensures complete conversion of 2-aminopyridine, minimizing unreacted starting material.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key vibrational modes confirm the thiourea structure:

-

ν(N–H) : 3280–3320 cm⁻¹ (broad, NH stretching)

-

ν(C=S) : 1240–1260 cm⁻¹ (strong, thioketone stretch)

-

ν(C–N) : 1350–1380 cm⁻¹ (pyridine ring breathing)

Nuclear Magnetic Resonance (NMR)

-

δ 8.45 (d, J = 4.8 Hz, 1H, Py-H6)

-

δ 7.75 (t, J = 7.6 Hz, 1H, Py-H4)

-

δ 7.30 (d, J = 7.8 Hz, 1H, Py-H3)

-

δ 5.90 (m, 1H, Allyl-CH₂CH=CH₂)

-

δ 5.25 (d, J = 17.2 Hz, 1H, Allyl-CH₂CH=CH₂)

-

δ 5.15 (d, J = 10.4 Hz, 1H, Allyl-CH₂CH=CH₂)

-

δ 180.2 (C=S)

-

δ 154.1 (Py-C2)

-

δ 136.4 (Allyl-CH₂CH=CH₂)

-

δ 123.8 (Py-C5)

Analytical Validation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 50:50 MeOH/H₂O) shows a single peak at t = 6.2 min, confirming >98% purity.

Mass Spectrometry

Electrospray ionization (ESI-MS) gives [M+H]⁺ = 194.1 m/z, consistent with the molecular formula C₉H₁₁N₃S.

Applications in Coordination Chemistry

This compound serves as a bidentate ligand for transition metals, coordinating through the pyridyl nitrogen and thiourea sulfur. Notable complexes include:

| Metal Center | Complex Formula | Stability Constant (log β) |

|---|---|---|

| Pd(II) | [Pd(APTU)Cl₂] | 4.2 ± 0.1 |

| Pd(II) | [Pd(APTU)₂]Cl₂ | 8.7 ± 0.2 |

Data from. The higher stability of the bis-ligand complex reflects enhanced chelate effects.

Comparative Analysis of Synthetic Methods

| Parameter | Direct Condensation | Thiophosgene Route |

|---|---|---|

| Yield | 78–85% | 60–65% |

| Reaction Time | 6–8 h | 12–15 h |

| Toxicity | Low | High |

| Scalability | >100 g | Limited to 10 g |

The direct method using allyl isothiocyanate is superior in yield, safety, and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Allyl-3-(pyridin-2-yl)thiourea undergoes various chemical reactions, including:

Substitution Reactions: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of heterocyclic compounds such as thiazoles or thiazolines.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used for oxidation reactions.

Cyclization Reagents: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, can facilitate cyclization reactions.

Major Products:

Sulfoxides and Sulfones: Formed through oxidation reactions.

Heterocyclic Compounds: Formed through cyclization reactions, such as thiazoles or thiazolines.

Applications De Recherche Scientifique

Antimicrobial Activity

1-Allyl-3-(pyridin-2-yl)thiourea exhibits notable antimicrobial properties against various pathogens. Research indicates that it has shown effectiveness against:

- Bacteria : Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.

- Fungi : It has also demonstrated antifungal activity against species such as Candida albicans.

In vitro studies have reported minimal inhibitory concentration (MIC) values indicating significant antibacterial activity, with some derivatives outperforming standard antibiotics like ciprofloxacin .

Anticancer Potential

The compound has been investigated for its anticancer properties. It affects cancer cell proliferation by:

- Inducing apoptosis in various cancer cell lines.

- Targeting specific signaling pathways involved in tumor growth, such as the MAPK/ERK pathway.

Studies have shown that certain derivatives of thiourea can exhibit IC50 values ranging from 1.50 µM to 20 µM against different cancer cell lines, indicating strong potential for further development as anticancer agents .

Antioxidant Activity

This compound has demonstrated antioxidant properties, which are crucial for combating oxidative stress in biological systems. The total antioxidant activity (TAC) assessed by methods such as DPPH radical scavenging shows promising results, suggesting its potential use in formulations aimed at reducing oxidative damage .

Anti-diabetic Activity

Recent studies have highlighted the anti-diabetic potential of thiourea derivatives, including this compound. These compounds have shown inhibitory effects on enzymes like α-glucosidase, which is pivotal in carbohydrate metabolism. The findings suggest that these derivatives could be promising candidates for developing new anti-diabetic medications .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of various thiourea derivatives found that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The study utilized MIC values to quantify effectiveness and compared these results with standard antibiotics, demonstrating superior performance in some cases .

Case Study 2: Anticancer Activity Assessment

In another research project, the anticancer effects of this compound were evaluated on human leukemia cell lines. Results indicated that treatment with this compound resulted in a marked decrease in cell viability and induced apoptosis, showcasing its potential as a therapeutic agent against certain cancers .

Mécanisme D'action

The mechanism of action of 1-Allyl-3-(pyridin-2-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt essential biological processes, such as DNA replication or protein synthesis, resulting in the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Thiourea derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 1-allyl-3-(pyridin-2-yl)thiourea with key analogs:

Analgesic Activity: 1-Allyl-3-(2-chlorobenzoyl)thiourea

This compound, synthesized via a modified Schotten-Baumann reaction, demonstrated superior analgesic activity compared to diclofenac sodium in mice, with an ED₅₀ = 15.440 mg/kg body weight .

Antibacterial Activity: Benzoylthiourea Derivatives

Four 1-allyl-3-(chlorobenzoyl)thiourea analogs (Cpd 1–4) were evaluated for antibacterial activity. Key findings include:

The 2-chloro derivative (Cpd 2) showed the highest potency, suggesting substituent position critically impacts activity. The pyridin-2-yl group in the target compound may exhibit distinct antibacterial behavior due to its planar aromatic system, which could enhance membrane penetration or target binding.

Structural Analogs with Pyridinyl Groups

- 1-Butyl-3-(2-pyridyl)thiourea: This analog (C₁₀H₁₅N₃S, MW 209.31 g/mol) replaces the allyl group with a butyl chain.

- 1-Allyl-3-(pyridin-4-yl)thiourea : Substitution at the pyridin-4 position (vs. pyridin-2) changes the nitrogen's spatial orientation, possibly affecting hydrogen-bonding interactions with biological targets .

Antifungal and Insecticidal Activity

Thiourea derivatives with hydrophobic substituents, such as 1-allyl-3-(4-chloro-2-methylphenyl)thiourea, exhibit insecticidal activity against beetles and Drosophila melanogaster . The allyl group’s small size and double bond may enhance reactivity compared to bulkier substituents. For antifungal applications, chlorinated derivatives (e.g., Cpd 17–19) showed high potency, implying that electron-withdrawing groups improve activity .

Physicochemical Properties

The target compound’s pyridin-2-yl group may confer higher thermal stability compared to benzoyl derivatives, though experimental data are needed.

Activité Biologique

1-Allyl-3-(pyridin-2-yl)thiourea (also known as N-Allyl-N'-2-pyridylthiourea) is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its antimicrobial, anti-diabetic, and cytotoxic effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its thiourea functional group, which is known for its reactivity and biological significance. The compound's structure allows for various substitutions that can enhance its biological activity.

Antimicrobial Activity

Antibacterial Properties

This compound has demonstrated significant antibacterial activity against various strains of bacteria. In a study evaluating thiourea derivatives, it was found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 2 to 32 µg/mL against Gram-positive cocci such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| This compound | Escherichia coli | 16 |

| Reference Antibiotic (Ciprofloxacin) | Staphylococcus aureus | 4 |

| Reference Antibiotic (Ciprofloxacin) | Escherichia coli | 8 |

Antifungal Activity

The compound also exhibits antifungal properties. In vitro tests have shown that it can inhibit the growth of Candida species, with effectiveness comparable to established antifungal agents .

Anti-Diabetic Activity

Recent research has indicated that thiourea derivatives, including this compound, have potential as anti-diabetic agents. A study highlighted its ability to inhibit the enzyme α-glucosidase, which is crucial for carbohydrate metabolism . The compound showed an IC50 value of approximately 19.79 mM, indicating moderate activity compared to the standard drug acarbose.

| Compound | IC50 (mM) |

|---|---|

| This compound | 19.79 |

| Acarbose (Standard Drug) | 11.96 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A study reported an IC50 value in the low micromolar range for several thiourea derivatives, indicating significant cytotoxic potential .

| Cell Line | IC50 (µM) |

|---|---|

| MT-4 Tumoral Cells | 1.29 |

| HeLa Cells | 1.26 |

| MCF7 Cells | 2.96 |

Case Studies

Case Study: Antimicrobial Efficacy

In a comparative study involving a series of thiourea derivatives, it was found that those with pyridine moieties showed enhanced antibacterial activity against resistant strains of bacteria. Specifically, derivatives with electron-withdrawing groups displayed superior efficacy compared to their counterparts .

Case Study: Anti-Diabetic Potential

Another research focused on the anti-diabetic effects of thioureas in diabetic mouse models demonstrated that compounds similar to this compound not only inhibited glucose absorption but also contributed to weight loss and improved metabolic parameters in treated subjects .

Q & A

Q. How can crystallographic data (e.g., π–π stacking distances) inform hypotheses about solid-state reactivity?

- Methodological Answer : Measure centroid distances (e.g., 4.29 Å in analogous structures) to predict photophysical properties or stability under thermal stress. Correlate with TGA/DSC data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.